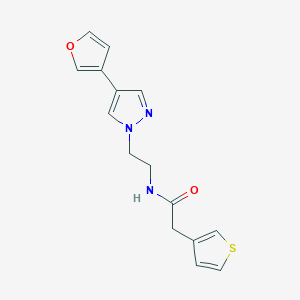

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

Description

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a furan-3-yl group at the 4-position and an ethyl linker to the acetamide nitrogen. The acetamide moiety is further substituted with a thiophen-3-yl group. This compound’s structure combines aromatic heterocycles (furan, thiophene, and pyrazole), which are known to influence electronic properties, solubility, and biological activity .

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-15(7-12-2-6-21-11-12)16-3-4-18-9-14(8-17-18)13-1-5-20-10-13/h1-2,5-6,8-11H,3-4,7H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQZQXZQVFMNCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CN(N=C2)CCNC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological interactions.

- Pyrazole Moiety : A five-membered ring containing two nitrogen atoms, known for its diverse pharmacological activities.

- Thiophene Ring : A sulfur-containing five-membered ring that enhances the compound's electronic properties.

The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms which are integral to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Coupling with Furan : The furan moiety is introduced via coupling reactions such as Suzuki or Heck reactions.

- Formation of the Thiophene Ring : This involves cyclization reactions with sulfur sources.

- Final Assembly : The final compound is formed by linking the pyrazole and furan rings through appropriate linkers and functional groups.

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1. Pyrazole Formation | Cyclization | Hydrazine, 1,3-dicarbonyl |

| 2. Furan Coupling | Coupling Reaction | Suzuki or Heck reagents |

| 3. Thiophene Synthesis | Cyclization | Diene and sulfur source |

| 4. Final Assembly | Linkage | Appropriate coupling reagents |

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures were tested for their minimum inhibitory concentration (MIC) against various pathogens, showing promising results:

- MIC Values : Some derivatives showed MIC values as low as , indicating strong antibacterial effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Antiviral Activity

Compounds containing furan and pyrazole rings have also been investigated for their antiviral properties. Research indicates that these compounds can inhibit reverse transcriptase activity, a crucial mechanism in viral replication . The structure's complexity may contribute to novel mechanisms of action not observed in simpler analogs.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.

- Binding Affinity : The presence of multiple heterocycles allows for enhanced binding affinity to biological targets, potentially leading to improved efficacy.

- Metabolic Pathways : Understanding its metabolic pathways through computational modeling can help predict its behavior within biological systems.

Case Studies and Research Findings

A variety of studies have explored the biological potential of related compounds:

- Antimicrobial Studies : In vitro evaluations showed that certain pyrazole derivatives demonstrated significant antimicrobial activity with low MIC values .

- Antiviral Studies : Compounds structurally similar to this compound were found to enhance reverse transcriptase inhibitory activity compared to standard antiviral agents .

- Safety Profiles : Toxicological assessments indicated that related compounds exhibited no adverse effects at high doses in animal models .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique arrangement of furan, pyrazole, and thiophene moieties. The synthesis typically involves multi-step organic reactions, including the formation of furan and pyrazole intermediates followed by their coupling with thiophene derivatives. Optimizing reaction conditions can enhance yield and purity, often utilizing catalysts to facilitate the reactions.

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide exhibit significant antimicrobial activity. For instance, certain pyrazole derivatives have shown effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Anti-inflammatory Effects

This compound has potential as an anti-inflammatory agent. Studies suggest it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Its application in treating conditions such as arthritis is under investigation .

Anticancer Activity

This compound has been explored for its anticancer properties. Research indicates that structurally similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting a role in cancer therapy .

Material Science

This compound can be utilized in developing advanced materials such as conductive polymers or organic semiconductors. Its unique chemical properties make it suitable for applications in electronic devices and sensors.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Study : A study demonstrated that derivatives of this compound effectively inhibited Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

- Anti-inflammatory Research : Research focused on the anti-inflammatory effects revealed that this compound could significantly reduce inflammation markers in vitro, indicating its therapeutic potential for inflammatory diseases .

- Cancer Cell Line Testing : A series of tests on cancer cell lines showed that certain derivatives induced apoptosis, supporting further investigation into its use as an anticancer treatment .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in the positioning of its heterocyclic substituents (furan-3-yl and thiophen-3-yl). Below is a comparison with key analogs:

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences are drawn from structurally related molecules:

Anti-Exudative Activity (Analog Data):

Crystallographic Insights:

- Dihedral Angles : In 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide (), the dichlorophenyl and thiazole rings exhibit a 61.8° twist, influencing molecular packing. The target compound’s thiophen-3-yl and furan-3-yl groups may adopt a similar twisted conformation, affecting solubility and crystal lattice stability.

- Hydrogen Bonding : N–H···N interactions in analogs (e.g., ) stabilize dimers; the target’s ethyl linker may reduce such interactions, altering bioavailability.

Computational and Experimental Tools

- Structure Determination : SHELX programs (e.g., SHELXL ) are widely used for refining crystal structures of acetamides ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.